molecular formula C13H16FN5O3S B2354685 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide CAS No. 2034515-20-1

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide

Cat. No.: B2354685
CAS No.: 2034515-20-1
M. Wt: 341.36
InChI Key: FQDDRTLDUDNSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C13H16FN5O3S and its molecular weight is 341.36. The purity is usually 95%.
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Mechanism of Action

  • The compound likely interacts with biological targets through its sulfonamide group, which can form hydrogen bonds and other interactions with proteins or enzymes.

  • The triazine core may engage in pi-stacking or other interactions, influencing molecular pathways and cellular processes.

6. Comparison with Similar Compounds: Similar Compounds:

  • N-(2,4-dimethylphenyl)-N'-methylurea: Similar in that it contains a sulfonamide group but differs in the core structure and functional groups.

  • 4-(dimethylamino)-6-methoxy-1,3,5-triazine-2-carboxylic acid: Shares the triazine core but varies in the substituents and overall reactivity.

Uniqueness:

  • N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide's unique combination of a triazine core with fluorobenzenesulfonamide introduces diverse chemical reactivity and potential biological activity not seen in simpler analogs.

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Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5O3S/c1-19(2)12-16-11(17-13(18-12)22-3)8-15-23(20,21)10-6-4-5-9(14)7-10/h4-7,15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDDRTLDUDNSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC(=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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